
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol, also known as Carvedilol, is a non-selective beta-blocker drug used in the treatment of heart failure and hypertension. It was first approved by the US FDA in 1995 and has since become a widely used medication. In
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and blood pressure. It also has antioxidant properties, which may contribute to its cardioprotective effects. In addition, 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been shown to improve left ventricular function, reduce mortality, and decrease hospitalization in patients with heart failure. It also reduces blood pressure and improves endothelial function in patients with hypertension. In addition, 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been shown to improve cognitive function in patients with Alzheimer's disease and reduce the risk of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol is a widely used beta-blocker drug with well-established pharmacological properties and safety profile. It is readily available and can be easily synthesized in the laboratory. However, its non-selective beta-blocking activity may limit its use in certain experimental settings, and its effects may vary depending on the dosage and administration route.
Zukünftige Richtungen
There are several potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol. One area of interest is the development of more selective beta-blockers with improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol's potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the molecular mechanisms underlying 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol's cardioprotective and neuroprotective effects.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol involves the reaction of 2,6-dimethylphenol with 9H-carbazole-9-yl-methanol in the presence of a base to form the intermediate product, which is then reacted with epichlorohydrin to form 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol. The reaction takes place in a solvent mixture of dichloromethane and water, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including heart failure, hypertension, and myocardial infarction. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-8-7-9-17(2)23(16)26-15-18(25)14-24-21-12-5-3-10-19(21)20-11-4-6-13-22(20)24/h3-13,18,25H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGONSKLKQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(2,6-dimethylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)
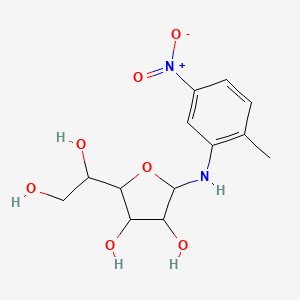
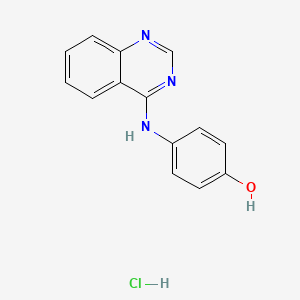
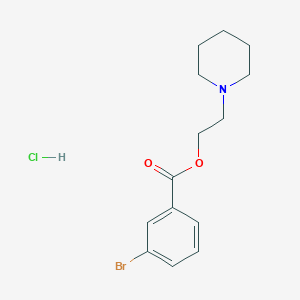
![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
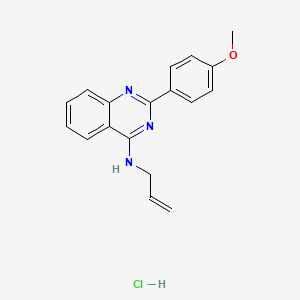
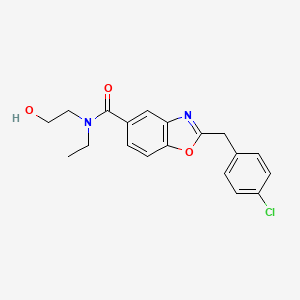
![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)
![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)

![4-chloro-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4942422.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4942424.png)
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)